
Spectroscopic Data of Methionyltryptophan: A
Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: H-MET-TRP-OH

CAS No.: 60535-02-6

Cat. No.: B1676391

Get Quote

This guide provides a comprehensive overview of the spectroscopic properties of

Methionyltryptophan (Met-Trp), a dipeptide composed of methionine and tryptophan. This

document is intended for researchers, scientists, and professionals in drug development who

utilize spectroscopic techniques for the characterization of peptides. We will delve into the

theoretical underpinnings and practical considerations for analyzing Met-Trp using various

spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS).

Molecular and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to understand the basic properties of

Methionyltryptophan.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1676391#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₆H₂₁N₃O₃S [1]

Molecular Weight 335.42 g/mol [1]

CAS Number 60535-02-6 [1]

Canonical SMILES
CSCCC(C(=O)NC(CC1=CNC2

=CC=CC=C21)C(=O)O)N
[2]

Description

A dipeptide composed of

methionine and tryptophan,

often resulting from the

incomplete breakdown of

proteins.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of molecules

containing chromophores. In the case of Methionyltryptophan, the aromatic indole ring of the

tryptophan residue is the primary chromophore responsible for its characteristic UV

absorbance.

Principles of UV-Vis Absorption by Methionyltryptophan
The tryptophan residue in Met-Trp absorbs UV radiation, leading to the excitation of π electrons

within the indole ring to higher energy orbitals (π → π* transitions). The wavelength of

maximum absorbance (λmax) is sensitive to the chemical environment of the chromophore.

While specific experimental spectra for Methionyltryptophan are not readily available in public

databases, the expected λmax can be inferred from the known properties of tryptophan-

containing peptides. For peptides and proteins, the absorbance at 280 nm is commonly used to

determine their concentration, primarily due to the contribution of tryptophan and, to a lesser

extent, tyrosine residues.[3]

Expected Spectroscopic Parameters
Based on the analysis of various tryptophan-containing peptides, the following UV-Vis

characteristics are anticipated for Methionyltryptophan in an aqueous solution:
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Parameter Expected Value Rationale

λmax ~280 nm
Characteristic absorbance of

the indole ring of tryptophan.

Molar Extinction Coefficient (ε) ~5600 M⁻¹cm⁻¹

Based on the molar extinction

coefficient of free tryptophan at

280 nm.

It is important to note that the precise λmax and ε can be influenced by factors such as pH,

solvent polarity, and the conformation of the dipeptide in solution.[4]

Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of

Methionyltryptophan.

Materials:

Methionyltryptophan sample

Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

UV-transparent cuvettes (e.g., quartz)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of Methionyltryptophan of a known

concentration (e.g., 1 mg/mL) in the desired solvent. From the stock solution, prepare a

dilution to an appropriate concentration for measurement (typically in the range of 0.1-1.0

mg/mL).

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least

15-20 minutes.
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Blank Measurement: Fill a clean cuvette with the solvent used to dissolve the sample. Place

the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted

from the sample spectrum.

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the

sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over

a desired wavelength range (e.g., 200-400 nm).

Data Analysis: Determine the λmax from the spectrum. If the molar extinction coefficient is

known, the concentration can be calculated using the Beer-Lambert law: A = εcl, where A is

the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path

length of the cuvette.

Sample Preparation Data Acquisition Data Analysis

Dissolve Met-Trp
in solvent

Prepare appropriate
dilution

Record baseline
(blank)

Record sample
spectrum Determine λmax Calculate concentration

(Beer-Lambert Law)

Click to download full resolution via product page

Caption: Workflow for UV-Vis spectroscopic analysis of Methionyltryptophan.

Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the

electronic excited states of molecules and their local environment. The intrinsic fluorescence of

Methionyltryptophan is dominated by the tryptophan residue.

Principles of Methionyltryptophan Fluorescence
The indole ring of tryptophan is a natural fluorophore. Upon excitation with UV light, it

transitions to an excited electronic state. It then returns to the ground state by emitting a photon

of a longer wavelength (lower energy). The fluorescence emission spectrum is highly sensitive

to the polarity of the local environment.
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A key consideration for Methionyltryptophan is the potential for fluorescence quenching of the

tryptophan residue by the adjacent methionine residue. Methionine is known to be an efficient

quencher of tryptophan fluorescence through a photoinduced electron transfer mechanism.[5]

This quenching effect can provide insights into the conformation and dynamics of the dipeptide.

Expected Spectroscopic Parameters
Parameter

Expected
Value/Observation

Rationale

Excitation Maximum (λex) ~280-295 nm
Corresponds to the absorption

maximum of the indole ring.

Emission Maximum (λem)
~340-350 nm (in aqueous

solution)

The emission is Stokes shifted

to a longer wavelength. The

exact position is sensitive to

the solvent environment.[6]

Quantum Yield (ΦF) Lower than free tryptophan

Quenching by the methionine

residue is expected to reduce

the fluorescence quantum

yield.[5]

Fluorescence Lifetime (τ) Shorter than free tryptophan

The quenching mechanism

provides a non-radiative decay

pathway, shortening the

excited-state lifetime.

Experimental Protocol: Fluorescence Spectrum
Acquisition
Materials:

Methionyltryptophan sample

Fluorescence-grade solvent (e.g., deionized water, buffer)

Quartz fluorescence cuvettes
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Fluorometer

Procedure:

Sample Preparation: Prepare a dilute solution of Methionyltryptophan in a fluorescence-

grade solvent. The absorbance of the solution at the excitation wavelength should be low

(typically < 0.1) to avoid inner filter effects.

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation

and emission monochromators to the desired wavelengths or scan ranges.

Blank Subtraction: Record the emission spectrum of the solvent blank. This will be

subtracted from the sample spectrum to remove Raman scattering and other background

signals.

Acquire Emission Spectrum: Place the sample cuvette in the fluorometer and record the

emission spectrum by scanning the emission monochromator while keeping the excitation

wavelength fixed (e.g., at 295 nm).

Acquire Excitation Spectrum: To confirm the identity of the fluorophore, record an excitation

spectrum by scanning the excitation wavelength while monitoring the emission at a fixed

wavelength (e.g., the emission maximum).

Data Analysis: Determine the excitation and emission maxima. The fluorescence intensity

can be used for quantitative analysis, and shifts in the emission maximum can provide

information about the local environment of the tryptophan residue.

Caption: Workflow for fluorescence spectroscopic analysis of Methionyltryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of

each atom in Methionyltryptophan.

Principles of NMR Spectroscopy for
Methionyltryptophan
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NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic

radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly

dependent on the local electronic environment of the nucleus. Coupling between adjacent

nuclei (J-coupling) provides information about the connectivity of atoms.

Predicted NMR Data
While experimental NMR spectra for Methionyltryptophan are not readily available in the public

domain, predicted spectra can be generated based on computational models. The Natural

Products Magnetic Resonance Database (NP-MRD) provides predicted ¹H and ¹³C NMR

spectra for Methionyltryptophan.[2]

Predicted ¹H NMR Spectrum (100 MHz, D₂O):[2] This data is computationally predicted and

should be used as a guide for experimental verification.

Predicted ¹³C NMR Spectrum (25 MHz, D₂O):[2] This data is computationally predicted and

should be used as a guide for experimental verification.

Experimental Protocol: NMR Spectrum Acquisition
Materials:

Methionyltryptophan sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve an appropriate amount of Methionyltryptophan (typically 1-10

mg) in the chosen deuterated solvent (0.5-0.7 mL).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and

shimmed to optimize the magnetic field homogeneity.
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Acquire ¹H Spectrum: Acquire a one-dimensional ¹H NMR spectrum. This typically involves a

short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire ¹³C Spectrum: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural

abundance of ¹³C, this requires a longer acquisition time and often involves proton

decoupling to simplify the spectrum.

2D NMR (Optional): For complete assignment of all proton and carbon signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed.[7]

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier

transformed to generate the NMR spectrum. The spectrum is then phased and baseline

corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual

solvent peak).

Sample Preparation Data Acquisition Data Analysis

Dissolve Met-Trp
in deuterated solvent

Acquire ¹H NMR
spectrum

Acquire ¹³C NMR
spectrum

Acquire 2D NMR
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Process and reference
spectra
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Caption: Workflow for NMR spectroscopic analysis of Methionyltryptophan.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to

obtain structural information through fragmentation analysis.

Principles of Mass Spectrometry for
Methionyltryptophan
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In a mass spectrometer, molecules are first ionized to create charged particles. These ions are

then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass

spectrum is a plot of ion intensity versus m/z. For peptides like Methionyltryptophan, soft

ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are commonly used to produce intact molecular ions.

Expected Mass Spectrometric Data
Ion Expected m/z

[M+H]⁺ 336.1376

[M+Na]⁺ 358.1195

[M-H]⁻ 334.1220

Calculated based on the molecular formula C₁₆H₂₁N₃O₃S.

Fragmentation Analysis (Tandem MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺

ion of Methionyltryptophan) and its subsequent fragmentation through collision-induced

dissociation (CID). The resulting fragment ions provide information about the amino acid

sequence and post-translational modifications. A study by Scuderi et al. investigated the

tandem mass spectrometry of oxidized peptides, including Met-Trp, which can be a valuable

resource for understanding its fragmentation patterns.[1] The fragmentation of tryptophan-

containing peptides can sometimes be induced in the ion source.[8]

Experimental Protocol: Mass Spectrum Acquisition
Materials:

Methionyltryptophan sample

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 15 Tech Support

https://immunomart.com/product/methionyltryptophan/
https://pubs.rsc.org/en/content/articlelanding/2021/an/d0an02069a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of Methionyltryptophan in an appropriate

solvent system for the chosen ionization method. For ESI, a solution in water/acetonitrile with

a small amount of formic acid is common. For MALDI, the sample is co-crystallized with a

matrix on a target plate.

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure

accurate mass measurements.

Acquire Full Scan Mass Spectrum: Infuse the sample into the mass spectrometer and

acquire a full scan mass spectrum to determine the m/z of the molecular ion.

Acquire MS/MS Spectrum: Select the molecular ion of interest as the precursor ion. Subject

the precursor ion to collision-induced dissociation and acquire the tandem mass spectrum

(MS/MS) of the fragment ions.

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the

MS/MS spectrum to identify characteristic fragment ions (e.g., b- and y-ions) that confirm the

amino acid sequence.

Sample Preparation Data Acquisition Data Analysis

Prepare dilute
Met-Trp solution

Acquire full scan
MS spectrum

Acquire MS/MS
spectrum

Determine molecular
weight
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pattern
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Caption: Workflow for mass spectrometric analysis of Methionyltryptophan.

Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic

techniques used for the characterization of Methionyltryptophan. While experimental data for

this specific dipeptide is not extensively available in public repositories, this guide has

synthesized information from related compounds and theoretical predictions to offer a robust

framework for its analysis. The provided protocols and expected data will serve as a valuable
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resource for researchers in the fields of peptide chemistry, biochemistry, and drug

development. Further experimental investigation is encouraged to populate the spectroscopic

databases with verified data for this and other dipeptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methionyltryptophan - Immunomart [immunomart.com]

2. np-mrd.org [np-mrd.org]

3. documents.thermofisher.com [documents.thermofisher.com]

4. arxiv.org [arxiv.org]

5. Tryptophan fluorescence quenching by methionine and selenomethionine residues of
calmodulin: orientation of peptide and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. pubs.acs.org [pubs.acs.org]

8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization
mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Spectroscopic Data of Methionyltryptophan: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-
methionyltryptophan-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/figure/Transient-mass-spectra-of-protonated-Trp-a-Fragment-m-z-188-shows-a-mono-exponential_fig3_258810986
https://www.researchgate.net/figure/Evolution-of-the-absorption-spectrum-of-the-dipeptide-Trp-Tyr-upon-RB-sensitized_fig1_12046187
https://www.benchchem.com/product/b1676391?utm_src=pdf-custom-synthesis#bc-rfq
https://immunomart.com/product/methionyltryptophan/
https://np-mrd.org/natural_products/NP0136584
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/uvn-peptide-analysis-app-note-mcs-an1180-en.pdf
https://arxiv.org/pdf/1710.03684
https://pubmed.ncbi.nlm.nih.gov/9485473/
https://pubmed.ncbi.nlm.nih.gov/9485473/
https://pubs.acs.org/doi/10.1021/bi9716579
https://pubs.acs.org/doi/abs/10.1021/ed400711r
https://pubs.rsc.org/en/content/articlelanding/2021/an/d0an02069a
https://pubs.rsc.org/en/content/articlelanding/2021/an/d0an02069a
https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-methionyltryptophan-a-technical-guide
https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-methionyltryptophan-a-technical-guide
https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-methionyltryptophan-a-technical-guide
https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-methionyltryptophan-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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